Cas no 51659-90-6 (5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine)
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-THIADIAZOL-2-AMINE, 5-(4-AMINOPHENYL)-
- DTXSID40546194
- 5-p-aminophenyl-2-amino-1,3,4-thiadiazole
- MFCD01043770
- 51659-90-6
- AKOS016006583
- G70166
-
- Inchi: 1S/C8H8N4S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12)
- InChI Key: YYMNNMPOIWBZRJ-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 192.04714
- Monoisotopic Mass: 192.04696745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 106Ų
Experimental Properties
- PSA: 77.82
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129276-1g |
5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine |
51659-90-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A019115758-1g |
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51659-90-6 | 95% | 1g |
$373.70 | 2023-09-01 | |
| Aaron | AR00I9XK-100mg |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 100mg |
$91.00 | 2025-02-17 | |
| Aaron | AR00I9XK-250mg |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 250mg |
$154.00 | 2025-02-17 | |
| Aaron | AR00I9XK-1g |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 1g |
$414.00 | 2025-02-17 | |
| A2B Chem LLC | AI51580-100mg |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 100mg |
$70.00 | 2024-04-19 | |
| A2B Chem LLC | AI51580-250mg |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 250mg |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | AI51580-1g |
1,3,4-Thiadiazol-2-amine, 5-(4-aminophenyl)- |
51659-90-6 | 95% | 1g |
$318.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737194-1g |
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine |
51659-90-6 | 98% | 1g |
¥3537.00 | 2024-05-10 | |
| Ambeed | A691750-100mg |
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine |
51659-90-6 | 95% | 100mg |
$87.0 | 2025-03-03 |
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
Research Brief on 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6): Recent Advances and Applications
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key scaffold in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in medicine.
The compound's structure, featuring a 1,3,4-thiadiazole core and an aminophenyl substituent, provides a versatile platform for chemical modifications. Researchers have leveraged this flexibility to design derivatives with enhanced pharmacological profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine exhibit potent inhibitory activity against bacterial enzymes, such as DNA gyrase, making them promising candidates for novel antibiotics. The study identified specific structural motifs that correlate with improved binding affinity and selectivity.
In the context of cancer research, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine has shown potential as a kinase inhibitor. A recent preprint on bioRxiv reported that this compound and its analogs selectively target protein kinases involved in tumor proliferation and metastasis. Molecular docking simulations revealed strong interactions with the ATP-binding sites of these kinases, suggesting a mechanism of action akin to established kinase inhibitors. These findings open new avenues for the development of targeted cancer therapies.
Beyond its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. A 2024 study in European Journal of Pharmacology demonstrated that 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine derivatives significantly reduce the production of pro-inflammatory cytokines in vitro. The study attributed this activity to the modulation of NF-κB signaling pathways, highlighting the compound's potential as a lead for treating chronic inflammatory diseases.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine derivatives. Recent work has focused on improving solubility and bioavailability through structural modifications, such as the introduction of hydrophilic groups or prodrug strategies. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of optimized variants with clinical potential.
In conclusion, 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine (CAS: 51659-90-6) represents a versatile scaffold with broad applications in drug discovery. Ongoing research continues to uncover its potential across multiple therapeutic areas, supported by innovative synthetic and computational approaches. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.
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